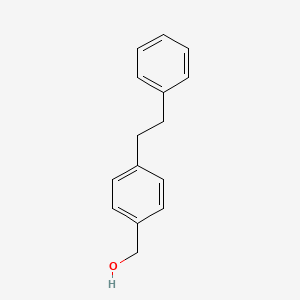

(4-Phenethylphenyl)methanol

Descripción

(4-Phenethylphenyl)methanol is a benzyl alcohol derivative with a phenethyl group attached to the para position of the phenyl ring. The general formula for such derivatives is $ \text{Ar-CH}2\text{OH} $, where "Ar" represents an aromatic substituent. In this case, the aromatic moiety is a biphenyl system with a phenethyl ($-\text{C}6\text{H}4-\text{CH}2\text{CH}_2-$) group. This structure suggests applications in pharmaceutical intermediates or organic synthesis, similar to other aryl methanols .

Propiedades

Fórmula molecular |

C15H16O |

|---|---|

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

[4-(2-phenylethyl)phenyl]methanol |

InChI |

InChI=1S/C15H16O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,6-7,12H2 |

Clave InChI |

NSQFZFHYNRFDQG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Phenethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Phenethylphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of (4-Phenethylphenyl)methanol may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.

Análisis De Reacciones Químicas

Types of Reactions: (4-Phenethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (4-Phenethylphenyl)aldehyde or (4-Phenethylphenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to (4-Phenethylphenyl)methane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

Oxidation: (4-Phenethylphenyl)aldehyde or (4-Phenethylphenyl)ketone.

Reduction: (4-Phenethylphenyl)methane.

Substitution: (4-Phenethylphenyl)chloride or (4-Phenethylphenyl)bromide.

Aplicaciones Científicas De Investigación

(4-Phenethylphenyl)methanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: (4-Phenethylphenyl)methanol is utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (4-Phenethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparación Con Compuestos Similares

Table 1: Molecular Properties of Selected Aryl Methanols

Key Observations :

- Substituent Effects: The phenethyl group in (4-Phenethylphenyl)methanol increases molecular weight and lipophilicity compared to methyl or butyl substituents. This may enhance binding affinity in pharmaceutical contexts but reduce aqueous solubility .

- Synthesis: Analogous compounds, such as 1-(4-Phenethylphenyl)ethan-1-one (), are synthesized via Grignard reactions (e.g., phenethyl magnesium bromide with ketones), suggesting similar pathways for (4-Phenethylphenyl)methanol .

Physical and Chemical Properties

Solubility and Reactivity

- Polarity: Methanol groups confer polarity, enabling solubility in polar solvents like ethanol or acetone. However, bulky aromatic substituents (e.g., phenethyl) reduce solubility compared to simpler derivatives like (4′-Methylbiphenyl-4-yl)methanol .

- Thermal Stability: Methanol derivatives with aromatic groups typically exhibit higher boiling points due to increased van der Waals interactions. For example, methanol itself has a boiling point of 64.7°C (), while aryl methanols like (4-Phenethylphenyl)methanol likely exceed 200°C, similar to biphenyl analogs .

Spectroscopic Data

- NMR Profiles: The synthesis of 1-(4-Phenethylphenyl)ethan-1-one () shows characteristic aromatic proton signals at δ 7.15–7.30 ppm and methylene groups at δ 2.91–3.01 ppm. Similar shifts are expected for (4-Phenethylphenyl)methanol, with additional signals for the hydroxymethyl group (−CH$_2$OH) near δ 4.5–5.0 ppm .

Toxicity and Hazards

- Methanol Group: The hydroxymethyl group introduces toxicity risks analogous to methanol (e.g., metabolic conversion to formaldehyde), though aromatic substitution may mitigate absorption rates .

- Handling: Compounds like (4-Methoxybenzyl)methanol () require precautions against skin/eye contact and inhalation, suggesting similar protocols for (4-Phenethylphenyl)methanol .

Industrial Relevance

- Energy Storage: Methanol derivatives are explored for energy density (e.g., 22 MJ/kg for pure methanol, ).

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.